quercetin-3-O-deoxyhexosyl(1-2)pentoside
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Overview
Description
Quercetin-3-O-deoxyhexosyl(1-2)pentoside: is a flavonoid glycoside, a type of compound commonly found in various plants. It is a group of stereoisomers with the chemical formula C₂₆H₂₈O₁₅ . This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of quercetin-3-O-deoxyhexosyl(1-2)pentoside typically involves the extraction of plant materials followed by purification processes. The plant materials are dried and ground, then extracted using solvents such as ethanol under specific conditions (e.g., 60°C and 1500 psi) . The extracts are then purified using techniques like solid-phase extraction and high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction from plant sources, followed by purification and isolation processes. The use of automated extraction systems and advanced chromatographic techniques ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Quercetin-3-O-deoxyhexosyl(1-2)pentoside undergoes various chemical reactions, including:
Reduction: This reaction involves the gain of electrons or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce dihydroflavonoids .
Scientific Research Applications
Quercetin-3-O-deoxyhexosyl(1-2)pentoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of quercetin-3-O-deoxyhexosyl(1-2)pentoside involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes such as catalase and glutathione peroxidase.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Antimicrobial Activity: It disrupts the cell membrane of microorganisms and inhibits their growth.
Comparison with Similar Compounds
Quercetin-3-O-deoxyhexosyl(1-2)pentoside can be compared with other similar flavonoid glycosides:
Quercetin 3-O-α-L-arabinopyranoside: Similar in structure but differs in the sugar moiety attached to the quercetin molecule.
Quercetin 3-O-β-gentiobioside: Contains a different disaccharide unit compared to this compound.
Quercetin 3-O-β-galactoside: Another similar compound with a different sugar moiety.
The uniqueness of this compound lies in its specific sugar moiety and the resulting biological activities .
Properties
IUPAC Name |
3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O15/c1-8-17(32)20(35)24(41-25-21(36)18(33)14(31)7-37-25)26(38-8)40-23-19(34)16-13(30)5-10(27)6-15(16)39-22(23)9-2-3-11(28)12(29)4-9/h2-6,8,14,17-18,20-21,24-33,35-36H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLBRIWXGBKVHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
580.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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